

Spectroscopic analysis of 1,4-Cyclohexanedimethanol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1,4-Cyclohexanedimethanol

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Spectroscopic Analysis of 1,4-Cyclohexanedimethanol: A Technical Guide

This technical guide provides an in-depth analysis of **1,4-Cyclohexanedimethanol** (CHDM) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize these methods for structural elucidation and chemical analysis. This document outlines the characteristic spectral data, detailed experimental protocols, and the logical workflow for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For **1,4-Cyclohexanedimethanol**, which exists as cis and trans isomers, NMR can provide detailed information about the stereochemistry and the local chemical environment of each proton and carbon atom.^{[1][2][3][4]}

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **1,4-Cyclohexanedimethanol** displays signals corresponding to the methylene protons of the hydroxymethyl groups (-CH₂OH), the methine protons of the cyclohexane ring (-CH-), and the methylene protons within the ring (-CH₂-). The chemical shifts can vary slightly depending on the solvent and the isomeric composition (cis vs. trans).

Assignment	Proton Type	Typical Chemical Shift (δ , ppm)	Multiplicity
-CH ₂ OH	Methylene protons adjacent to hydroxyl	~3.5	Doublet
-OH	Hydroxyl protons	Variable (broad singlet)	Singlet (broad)
-CH-	Ring methine protons	~1.5 - 1.8	Multiplet
-CH ₂ - (axial/equatorial)	Ring methylene protons	~0.9 - 1.9	Multiplet

Note: Data compiled from publicly available spectral databases.[\[5\]](#)[\[6\]](#)[\[7\]](#) The exact chemical shifts and multiplicities can differ based on the specific isomer and experimental conditions.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Assignment	Carbon Type	Typical Chemical Shift (δ , ppm)
-CH ₂ OH	Methylene carbon adjacent to hydroxyl	~68
-CH-	Ring methine carbon	~40
-CH ₂ -	Ring methylene carbon	~30

Note: Data sourced from publicly available spectral databases.[\[5\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of a diol like **1,4-Cyclohexanedimethanol** is as follows:[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the **1,4-Cyclohexanedimethanol** sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 ; Methanol-d₄, CD_3OD ; or Dimethyl sulfoxide-d₆, DMSO-d_6) in a clean, dry NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
- **Instrument Setup:**
 - Place the NMR tube in the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
- **^1H NMR Acquisition:**
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Use a standard 45° or 90° pulse angle.[\[13\]](#)
 - Set an appropriate acquisition time (e.g., 2-4 seconds) and a recycle delay (d1) of 1-5 seconds to ensure full relaxation of protons.[\[13\]](#)
 - Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Set the spectral width to cover the expected range (e.g., 0-220 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
 - Longer acquisition times and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance of ^{13}C .

- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **1,4-Cyclohexanedimethanol**, the key functional groups are the hydroxyl (-OH) and the alkane C-H and C-O bonds.

IR Spectral Data

The IR spectrum is characterized by a very strong, broad absorption for the O-H stretch due to hydrogen bonding and a distinct C-O stretching band.[\[14\]](#)[\[15\]](#)

Vibrational Mode	Functional Group	Typical Wavenumber (cm ⁻¹)	Intensity
O-H Stretch	Alcohol (-OH)	3200 - 3500	Strong, Broad
C-H Stretch	Alkane (sp ³ C-H)	2850 - 2960	Strong
C-O Stretch	Alcohol (C-O)	1050 - 1260	Strong

Note: Data compiled from NIST Chemistry WebBook and other sources.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) The peak at ~3250-3300 cm⁻¹ is consistent with strong intermolecular hydrogen bonding.[\[16\]](#)

Experimental Protocol for IR Spectroscopy

The following protocol can be used for acquiring an IR spectrum of **1,4-Cyclohexanedimethanol**, which is a solid at room temperature.[\[20\]](#)[\[22\]](#)

- **Sample Preparation (Attenuated Total Reflectance - ATR):**
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
 - Record a background spectrum of the empty, clean ATR crystal.

- Place a small amount of the solid **1,4-Cyclohexanedimethanol** sample onto the crystal, ensuring complete coverage.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
 - Typically, data is collected over the range of 4000 to 400 cm^{-1} .[\[20\]](#)
- Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe to remove all traces of the sample.[\[22\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. The molecular formula of **1,4-Cyclohexanedimethanol** is $\text{C}_8\text{H}_{16}\text{O}_2$ with a molecular weight of approximately 144.21 g/mol .[\[5\]](#)[\[23\]](#)

Mass Spectrum Analysis

Electron Ionization (EI) is a common technique for MS analysis. The key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[\[15\]](#)

m/z (mass-to-charge)	Proposed Fragment	Significance
144	$[\text{C}_8\text{H}_{16}\text{O}_2]^+$	Molecular Ion (M^+) - may be weak or absent
126	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of water (dehydration)
113	$[\text{M} - \text{CH}_2\text{OH}]^+$	Alpha-cleavage, loss of a hydroxymethyl radical
95	$[\text{C}_7\text{H}_{11}]^+$	Further fragmentation, often a prominent peak
67	$[\text{C}_5\text{H}_7]^+$	Cyclopentenyl cation, common fragment

Note: Fragmentation data is based on typical alcohol fragmentation patterns and spectral data from the NIST Mass Spectrometry Data Center.[\[5\]](#)[\[23\]](#)[\[24\]](#)

Experimental Protocol for Mass Spectrometry

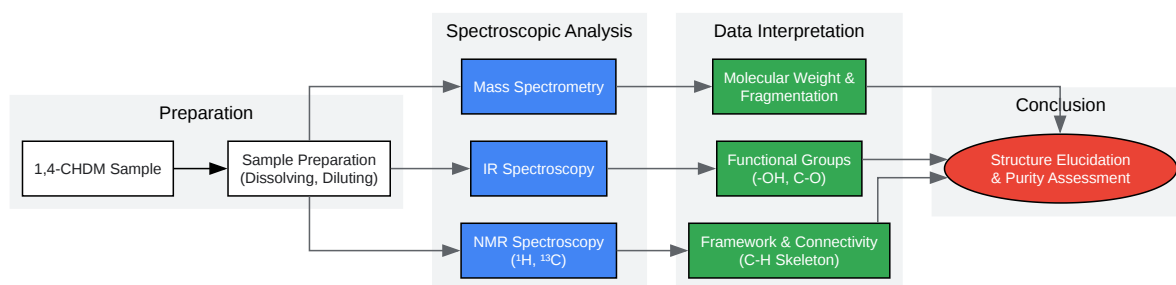
A general protocol for the analysis of **1,4-Cyclohexanedimethanol** by GC-MS or LC-MS is as follows:

- Sample Preparation:
 - Prepare a stock solution by dissolving ~1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile).[\[25\]](#)
 - Create a dilute working solution (e.g., 1-10 $\mu\text{g/mL}$) by diluting the stock solution with the same solvent.[\[25\]](#)
 - Filter the final solution through a 0.22 μm syringe filter to remove particulates.[\[25\]](#)
- Instrumentation (GC-MS):
 - Gas Chromatograph (GC): Inject a small volume (e.g., 1 μL) of the sample solution into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar).

- Mass Spectrometer (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Analysis: The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
- Instrumentation (LC-MS):
 - For less volatile derivatives or to avoid thermal decomposition, LC-MS with Electrospray Ionization (ESI) is suitable.[25]
 - The sample is separated via liquid chromatography and then introduced into the ESI source where it is ionized, typically forming protonated molecules $[M+H]^+$ or adducts.

Integrated Spectroscopic Analysis Workflow

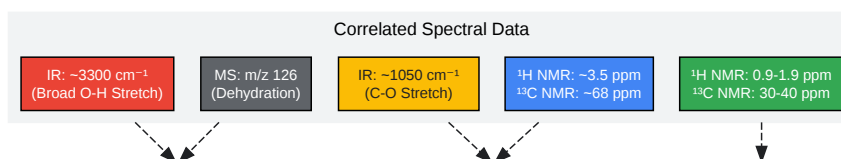
A comprehensive structural elucidation of **1,4-Cyclohexanedimethanol** involves a logical workflow, integrating the data from all three spectroscopic techniques. Each method provides a unique piece of the structural puzzle.



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*General workflow for the spectroscopic analysis of **1,4-Cyclohexanedimethanol**.*

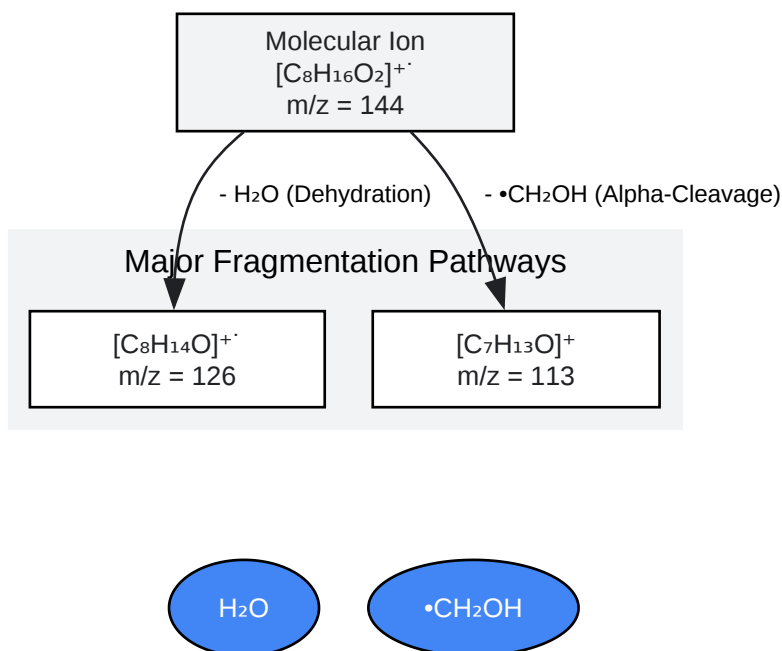
The relationship between the spectral data and the molecular structure is key. Specific signals directly correlate to different parts of the **1,4-Cyclohexanedimethanol** molecule.



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*Correlation of spectroscopic data to the structure of **1,4-Cyclohexanedimethanol**.*

Finally, the fragmentation pattern observed in mass spectrometry can be visualized to understand the stability of different parts of the ionized molecule.



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*Key fragmentation pathways for **1,4-Cyclohexanedimethanol** in EI-MS.*

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